molecular formula C7H10N4O2 B1490878 2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one CAS No. 2098077-97-3

2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one

Cat. No.: B1490878
CAS No.: 2098077-97-3
M. Wt: 182.18 g/mol
InChI Key: ODDBNHSBJPGYGS-UHFFFAOYSA-N
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Description

2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group and a bicyclic system containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one typically involves multiple steps, starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions, often using starting materials such as amino alcohols or amino acids. The azido group is then introduced through a diazotization reaction, followed by the incorporation of the appropriate functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, or using metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one can be utilized in the study of biological processes, such as enzyme inhibition or receptor binding assays.

Medicine: Potential therapeutic applications include the development of new drugs, particularly in the field of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The azido group, in particular, can participate in click chemistry reactions, which are highly efficient and selective. The compound may also interact with enzymes or receptors, leading to biological effects.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application. For example, in drug development, the compound may target specific enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

  • 2-Azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-one is structurally similar to other azido-containing compounds, such as this compound and this compound.

Uniqueness: What sets this compound apart is its unique bicyclic structure, which provides distinct chemical properties and reactivity compared to other azido compounds. This makes it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-azido-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-10-9-2-7(12)11-5-1-6(11)4-13-3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDBNHSBJPGYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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